SCFSkp2-IN-2, also known as Compound AAA-237, is a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1/Cullin/F-box) ubiquitin ligase complex. This compound has garnered attention in cancer research due to its ability to modulate the degradation of key regulatory proteins involved in cell cycle progression and tumorigenesis. The inhibition of Skp2 is particularly relevant as it plays a significant role in the degradation of p27Kip1, a cyclin-dependent kinase inhibitor that regulates cell cycle progression. Elevated levels of Skp2 are associated with poor prognostic outcomes in various cancers, making it a target for therapeutic intervention .
SCFSkp2-IN-2 was identified through high-throughput screening aimed at discovering small-molecule inhibitors that can disrupt the function of the SCFSkp2 complex. The compound has been classified as an antitumor agent due to its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells and other cancer types . Its mechanism of action involves restoring the levels of p27Kip1, thus leading to cell cycle arrest and programmed cell death.
The synthesis of SCFSkp2-IN-2 involves several key steps that optimize yield and purity. The compound is synthesized using a modified protocol that emphasizes a shorter sequence for efficiency. The synthesis typically includes:
The detailed synthetic route has been reported in literature, demonstrating effective methodologies for producing this compound with high efficacy .
The molecular structure of SCFSkp2-IN-2 can be characterized by its specific functional groups that interact with the Skp2 protein. The compound exhibits a unique arrangement conducive to binding within the active site of Skp2, inhibiting its function effectively. Key structural features include:
SCFSkp2-IN-2 undergoes specific chemical reactions primarily involving its interaction with the Skp2 protein within the SCF complex. Upon binding, it prevents Skp2 from facilitating the ubiquitination of target proteins such as p27Kip1. This inhibition leads to:
The mechanism by which SCFSkp2-IN-2 exerts its effects involves several steps:
SCFSkp2-IN-2 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how SCFSkp2-IN-2 can be utilized in biological assays and therapeutic applications.
SCFSkp2-IN-2 has several promising applications in scientific research:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5